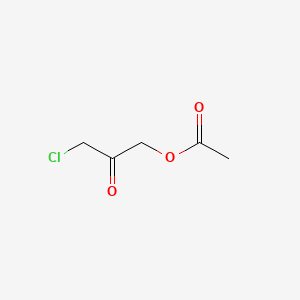

1-Acetoxy-3-chloroacetone

Description

Significance of 1-Acetoxy-3-chloroacetone in Organic Chemistry Research

The importance of this compound in organic chemistry research stems from its nature as a reactive intermediate. ontosight.ai Its chemical structure, which features a chloro-substituted acetone (B3395972) core with an acetoxy group, allows it to participate in various chemical transformations. ontosight.ai Specifically, the presence of a chlorine atom makes it susceptible to nucleophilic substitution reactions, a fundamental class of reactions in organic synthesis. ontosight.ai This reactivity makes it a valuable precursor for creating a diverse range of organic compounds. ontosight.ai

Role of this compound as a Synthetic Intermediate

This compound serves as a key intermediate in the synthesis of various organic molecules, including heterocyclic compounds and pharmaceutical agents. ontosight.aiguidechem.com For instance, it is a documented precursor in the preparation of 2-dimethylaminomethyl-4-hydroxymethylthiazole, which is an important intermediate for the synthesis of Nizatidine. guidechem.com Nizatidine is a potent H2 receptor antagonist used to inhibit gastric acid secretion. guidechem.com

The synthesis of the drug Difamilast also utilizes this compound. chemicalbook.com In this process, it undergoes a condensation reaction with a benzamide (B126) derivative to form an oxazole (B20620) ring system, which is a core component of the final drug molecule. chemicalbook.com Furthermore, this compound is used in the synthesis of various other heterocyclic structures, highlighting its versatility as a building block in medicinal and organic chemistry. mdpi.comchim.it

Synonyms and Chemical Identifiers in Scholarly Literature

To ensure clarity and precision in scientific communication, this compound is identified by several synonyms and unique chemical identifiers. ontosight.ai These are crucial for searching databases and literature to retrieve accurate information about the compound.

| Identifier Type | Identifier |

| IUPAC Name | (3-chloro-2-oxopropyl) acetate (B1210297) |

| CAS Number | 40235-68-5 |

| PubChem CID | 38413 |

| Molecular Formula | C5H7ClO3 |

| Molecular Weight | 150.56 g/mol |

| InChI Key | LCMPIWIWBGHBOY-UHFFFAOYSA-N |

This table contains data sourced from multiple references. sigmaaldrich.comfishersci.comuni.lu

3-chloro-2-oxopropyl acetate

This is a commonly used synonym for this compound and is often found in chemical supplier catalogs and research articles. sigmaaldrich.comfishersci.comcymitquimica.com

(3-chloro-2-oxopropyl) acetate

This variation of the name is the preferred IUPAC name and emphasizes the structure of the molecule as an acetate ester of 3-chloro-2-oxopropanol. fishersci.comuni.lu

Acetic acid 3-chloro-2-oxo-propyl ester

This name explicitly describes the compound as an ester formed from acetic acid and 3-chloro-2-oxopropanol, providing a clear structural description. fishersci.com1stsci.com

Structure

3D Structure

Properties

IUPAC Name |

(3-chloro-2-oxopropyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO3/c1-4(7)9-3-5(8)2-6/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCMPIWIWBGHBOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1068221 | |

| Record name | 2-Propanone, 1-(acetyloxy)-3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1068221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40235-68-5 | |

| Record name | 1-(Acetyloxy)-3-chloro-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40235-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanone, 1-(acetyloxy)-3-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040235685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanone, 1-(acetyloxy)-3-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propanone, 1-(acetyloxy)-3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1068221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Acetoxy-3-chloroacetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 1 Acetoxy 3 Chloroacetone

Established Synthetic Routes to 1-Acetoxy-3-chloroacetone

Established synthetic strategies for producing this compound can be broadly categorized into two main approaches: those starting from chloroacetone (B47974) precursors and an alternative pathway commencing with epichlorohydrin (B41342). guidechem.comoakwoodchemical.com

The utilization of chloroacetone as a starting material represents a direct approach to the synthesis of this compound. This pathway is conceptually straightforward, involving the introduction of an acetoxy group into the chloroacetone molecule.

The reaction between chloroacetone and acetic anhydride (B1165640) is a potential method for the synthesis of this compound. oakwoodchemical.com This reaction would involve the acetylation of the chloroacetone molecule. However, detailed research findings, including specific reaction conditions and yields for this particular transformation, are not extensively documented in publicly available scientific literature.

A well-documented and effective two-step synthetic pathway for this compound begins with the ring-opening of epichlorohydrin, followed by the oxidation of the resulting hydroxyl group. guidechem.com This method provides a clear and reproducible route to the target compound.

The initial step in this synthesis involves the reaction of epichlorohydrin with acetic acid to produce ethyl 3-chloro-2-hydroxypropionate. guidechem.com In a typical procedure, epichlorohydrin is reacted with acetic acid in acetonitrile (B52724), with tetrabutylammonium (B224687) bromide acting as a catalyst. guidechem.com The reaction mixture is heated to reflux. guidechem.com Following the completion of the reaction, the solvent is removed, and the crude product is purified through extraction to yield ethyl 3-chloro-2-hydroxypropionate as a colorless liquid. guidechem.com This reaction has been reported to achieve a high yield and purity. guidechem.com

Table 1: Synthesis of Ethyl 3-Chloro-2-hydroxypropionate guidechem.com

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Product | Yield | Purity (HPLC) |

| Epichlorohydrin (4.6g, 49.7mmol) | Acetic Acid (3.9g, 64.9mmol) | Tetrabutylammonium Bromide (161mg, 0.5mmol) | Acetonitrile (50mL) | Reflux | Ethyl 3-Chloro-2-hydroxypropionate | 80.4% | 98.2% |

The second and final step is the oxidation of the hydroxyl group of ethyl 3-chloro-2-hydroxypropionate to the corresponding ketone, yielding this compound. guidechem.com This transformation can be effectively carried out using a TEMPO-catalyzed oxidation system. guidechem.com Ethyl 3-chloro-2-hydroxypropionate is treated with TEMPO and sodium bicarbonate in a biphasic solvent system of ethyl acetate (B1210297) and water. guidechem.com The mixture is cooled, and a solution of sodium hypochlorite (B82951) is added dropwise to effect the oxidation. guidechem.com After the reaction is complete, the organic phase is separated, dried, and concentrated to give this compound as a colorless oily product, with high yield and purity reported. guidechem.com The structure of the final product is confirmed by 1H NMR spectroscopy, showing characteristic peaks at δ 4.87 (s, 2H), 4.13 (s, 2H), and 2.17 (s, 3H) in CDCl3. guidechem.com

Table 2: Oxidation to this compound guidechem.com

| Reactant | Oxidizing System | Solvent | Conditions | Product | Yield | Purity (HPLC) |

| Ethyl 3-Chloro-2-hydroxypropionate (5.0g, 32.8mmol) | TEMPO (180mg, 1.2mmol), Sodium Hypochlorite (3.6g, 48.3mmol) | Ethyl Acetate (50mL), Water (20mL) | 4°C | This compound | 83.0% | 99.2% |

Synthesis from 1-Acetoxy-3-chloro-2-propanol using Jones Reagent

The synthesis of this compound from its corresponding secondary alcohol, 1-acetoxy-3-chloro-2-propanol, can be achieved through oxidation. The Jones oxidation is a well-established and efficient method for converting secondary alcohols into ketones. numberanalytics.comorganic-chemistry.orgwikipedia.org The reagent, a solution of chromium trioxide in aqueous sulfuric acid and acetone (B3395972), is a powerful oxidizing agent. wikipedia.orgadichemistry.com

The reaction mechanism initiates with the formation of a chromate (B82759) ester from the alcohol and chromic acid (formed in situ from chromium trioxide and sulfuric acid). numberanalytics.comadichemistry.com This ester intermediate then undergoes a reaction, either intramolecularly or intermolecularly with a base like water, which results in the formation of the ketone product. adichemistry.com A key step in this process is the breaking of the C-H bond at the alcohol's carbon, which has been shown to be the rate-determining step. wikipedia.org The chromium(VI) is reduced to a green-colored chromium(III) species, indicating the progression of the reaction. adichemistry.com

While highly effective, a significant drawback of the Jones oxidation is its reliance on carcinogenic chromium(VI) compounds. wikipedia.org

Table 1: Representative Conditions for Jones Oxidation

| Parameter | Value |

| Starting Material | 1-Acetoxy-3-chloro-2-propanol |

| Reagent | Jones Reagent (CrO₃, H₂SO₄, Acetone, H₂O) |

| Solvent | Acetone |

| Temperature | 0-25 °C |

| Product | This compound |

Mechanistic Studies of this compound Formation

Understanding the mechanistic pathways to this compound is crucial for optimizing its synthesis. The formation typically involves reactions at the α-carbon of a ketone or the transformation of functionalized precursors.

Investigation of Reaction Kinetics

The kinetics of reactions involving α-halo ketones, a class to which this compound belongs, have been a subject of study to elucidate their reaction mechanisms. acs.org For instance, the acid-catalyzed halogenation of ketones proceeds through the rate-determining formation of an enol intermediate. libretexts.org Kinetic evidence shows that the rate of halogenation is identical to the rate of acid-catalyzed enolization, indicating that the formation of the enol is the slow step. libretexts.org

In reactions of α-halo ketones with nucleophiles, the kinetics often point to a second-order process, being first order with respect to both the ketone and the nucleophile. orientjchem.orgresearchgate.net Studies on the reaction of 3-chloroacetylacetone with thioureas, for example, confirm this second-order behavior. orientjchem.org The rate of these reactions is influenced by several factors, including the nature of the solvent and the presence of substituents. An increase in the dielectric constant of the solvent can lead to an increase in the reaction rate. orientjchem.orgresearchgate.net

Table 2: Factors Influencing Reaction Kinetics of α-Halo Ketones

| Factor | Observation |

| Reactant Concentration | Reaction is often first order in α-halo ketone and first order in the nucleophile. orientjchem.org |

| Intermediate Formation | Rate-determining step in acid-catalyzed halogenation is the formation of the enol. libretexts.org |

| Solvent Polarity | Increasing the dielectric constant of the solvent generally increases the reaction rate. researchgate.net |

| Temperature | Reaction rate is directly proportional to temperature. orientjchem.org |

Exploration of Catalytic Effects in Synthesis

Catalysis offers a powerful tool to enhance the efficiency, selectivity, and sustainability of chemical syntheses. In the context of α-acetoxy ketones, various catalytic systems have been explored. Gold-catalyzed intermolecular oxidation of terminal alkynes has emerged as a straightforward method to produce α-acetoxy ketones. thieme-connect.comorganic-chemistry.orgsioc-journal.cn This reaction likely proceeds through an α-oxo gold carbene intermediate followed by an intermolecular O-H insertion. thieme-connect.comorganic-chemistry.org Catalysts such as (triphenylphosphine)[bis(triflic)amino]gold(I) have proven effective, working under mild conditions and tolerating a range of functional groups. organic-chemistry.org

Another approach involves the hypervalent iodine(III)-catalyzed enantioselective α-acetoxylation of ketones. nih.gov This method uses a chiral iodoarene catalyst, which is regenerated in situ by an oxidant like m-chloroperoxybenzoic acid (mCPBA), to produce chiral α-acetoxy ketones with high enantioselectivity. nih.gov Such catalytic methods avoid the use of stoichiometric toxic reagents and allow for the synthesis of valuable chiral building blocks. thieme-connect.comnih.gov

Green Chemistry Approaches to this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and efficient. instituteofsustainabilitystudies.commdpi.com Applying these principles to the synthesis of this compound involves several key strategies.

One primary focus is the use of safer solvents. Traditional organic solvents often contribute to pollution and pose health risks. instituteofsustainabilitystudies.comjddhs.com Green alternatives include water, ethanol, or supercritical CO₂, which reduce toxicity and waste. instituteofsustainabilitystudies.commdpi.com

Catalysis is a cornerstone of green chemistry, promoting atom economy and energy efficiency. instituteofsustainabilitystudies.com The development of catalytic routes, such as the gold- or iodine-catalyzed methods mentioned previously, reduces the need for stoichiometric reagents, which are often hazardous and generate significant waste. thieme-connect.comnih.gov Recycling catalysts is another important aspect of minimizing waste. jddhs.com

Table 3: Green Chemistry Strategies for Synthesis

| Principle | Application in Synthesis |

| Waste Prevention | Design syntheses with high atom economy to minimize byproducts. instituteofsustainabilitystudies.com |

| Safer Solvents | Replace hazardous organic solvents with water, ethanol, or solvent-free conditions. mdpi.comjddhs.com |

| Catalysis | Utilize catalytic amounts of reagents instead of stoichiometric ones to increase efficiency and reduce waste. instituteofsustainabilitystudies.com |

| Energy Efficiency | Employ methods like microwave-assisted synthesis or conduct reactions at ambient temperature and pressure. jddhs.com |

| Renewable Feedstocks | Explore starting materials derived from renewable sources. |

Reactivity and Reaction Mechanisms Involving 1 Acetoxy 3 Chloroacetone

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a cornerstone of organic chemistry, involving the replacement of a leaving group by a nucleophile. pressbooks.publibretexts.org In 1-acetoxy-3-chloroacetone, these reactions primarily occur at the carbon atom bearing the chlorine atom.

The chloro group in this compound is situated on a carbon atom that is alpha (α) to a carbonyl group. This specific arrangement, characteristic of α-haloketones, significantly enhances the reactivity of the C-Cl bond towards nucleophilic attack.

Several factors contribute to this heightened reactivity:

Inductive Effect: The adjacent carbonyl group is strongly electron-withdrawing. This inductive effect polarizes the C-Cl bond, increasing the partial positive charge (electrophilicity) on the α-carbon and making it more susceptible to attack by nucleophiles.

Transition State Stabilization: For a bimolecular nucleophilic substitution (SN2) reaction, the nucleophile attacks the carbon atom from the side opposite to the leaving group. In this transition state, the p-orbitals of the carbonyl group can overlap with the orbitals of the incoming nucleophile and the leaving group, leading to stabilization.

Good Leaving Group: The chloride ion (Cl⁻) is a stable species and therefore functions as an effective leaving group, which is a prerequisite for nucleophilic substitution reactions.

This increased reactivity allows for the displacement of the chloro group by a wide range of nucleophiles, such as amines, thiols, and cyanides, to form new carbon-heteroatom or carbon-carbon bonds. For instance, the reaction of chloroacetone (B47974) with sulfhydryl nucleophiles has been documented, highlighting the reactivity of the α-chloro position. nih.gov

Table 1: Factors Influencing the Reactivity of the Chloro Group

| Factor | Description | Effect on Reactivity |

| Position | Alpha (α) to a carbonyl group | Enhancement |

| Inductive Effect | Electron-withdrawal by the carbonyl group increases the electrophilicity of the α-carbon. | Increase |

| Transition State | Stabilized by orbital overlap with the adjacent carbonyl group in SN2 reactions. | Increase |

| Leaving Group Ability | Chloride (Cl⁻) is a stable anion and a good leaving group. | Favorable |

Regioselectivity refers to the preference for a reaction to occur at one specific site over other possible sites. dalalinstitute.com The molecule this compound possesses three distinct electrophilic centers: the carbon bearing the chlorine (C3), the carbonyl carbon (C2), and the ester carbonyl carbon. Nucleophilic substitution reactions, however, are highly regioselective for the C3 position.

This preference is largely governed by the nature of the reaction. Nucleophilic substitution involves displacing a leaving group, which is only possible at the C3 position. While nucleophiles can attack the carbonyl carbons, these interactions lead to addition or acyl substitution reactions, not the substitution of a group on the main carbon chain. The choice between attacking the C3 carbon (an SN2 pathway) versus the C2 carbonyl carbon (an addition pathway) can sometimes be influenced by the Hard and Soft Acids and Bases (HSAB) principle. The sp³-hybridized carbon attached to chlorine is a softer electrophilic center compared to the harder sp²-hybridized carbonyl carbon. Therefore, softer nucleophiles (e.g., iodide, thiols) will preferentially attack the C3 position, leading to substitution.

Stereoselectivity, the preferential formation of one stereoisomer over another, is not a relevant factor in simple substitution reactions of this compound itself, as the molecule is achiral and the reaction does not create a new stereocenter. masterorganicchemistry.comkhanacademy.org However, if the incoming nucleophile or subsequent transformations were to create a chiral center, the stereochemical outcome would need to be considered. SN2 reactions are known to proceed with an inversion of configuration at the reaction center. libretexts.orgyoutube.com

Carbonyl Group Reactivity

The ketone's carbonyl group (C=O) is a primary site for nucleophilic addition reactions. The significant difference in electronegativity between carbon and oxygen results in a polarized bond, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. masterorganicchemistry.com The presence of adjacent electron-withdrawing groups (chloromethyl and acetoxy) further increases the electrophilicity of the carbonyl carbon in this compound, making it highly reactive towards nucleophiles.

In a nucleophilic addition reaction, a nucleophile attacks the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate. youtube.com This intermediate is then typically protonated to yield an alcohol.

Common nucleophilic addition reactions applicable to this compound include:

Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) can deliver a hydride ion (H⁻) to the carbonyl carbon, reducing the ketone to a secondary alcohol.

Organometallic Addition: Grignard reagents (R-MgX) or organolithium compounds (R-Li) act as sources of carbanions, which add to the carbonyl carbon to form a new carbon-carbon bond, yielding a tertiary alcohol after workup. youtube.com

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN), typically catalyzed by a base, results in the formation of a cyanohydrin. libretexts.org The cyanide ion (CN⁻) acts as the nucleophile, attacking the carbonyl carbon. libretexts.org

Table 2: Examples of Nucleophilic Addition to the Carbonyl Group

| Reagent Type | Specific Example | Nucleophile | Initial Product | Final Product (after workup) |

| Hydride Reductant | Sodium Borohydride (NaBH₄) | H⁻ | Alkoxide | Secondary Alcohol |

| Organometallic | Methylmagnesium Bromide (CH₃MgBr) | CH₃⁻ | Alkoxide | Tertiary Alcohol |

| Cyanide Source | Hydrogen Cyanide (HCN) / KCN | CN⁻ | Cyanohydrin Alkoxide | Cyanohydrin |

Ambident nucleophiles are species that possess two distinct nucleophilic centers, allowing them to attack from either site. dalalinstitute.com The reaction of such nucleophiles with this compound can lead to different products depending on which nucleophilic atom forms the bond. The regioselectivity of the attack is often influenced by factors such as the solvent, the counter-ion, and whether the reaction follows an SN1 or SN2 pathway. dalalinstitute.com

A classic example is the cyanide ion (:N≡C:⁻), which can attack via the carbon or the nitrogen atom. nih.gov In reactions with carbonyl compounds, it almost exclusively attacks with its carbon atom to form cyanohydrins. Another relevant ambident nucleophile is an enolate ion, which has nucleophilic character on both a carbon and an oxygen atom. The outcome of its reaction with this compound would depend heavily on the reaction conditions, potentially leading to C-alkylation or O-alkylation at the carbonyl center.

Ester Group Transformations

The acetoxy group (-OAc) is an ester, which is susceptible to nucleophilic acyl substitution. In this type of reaction, a nucleophile attacks the electrophilic carbonyl carbon of the ester, leading to the substitution of the alkoxy group.

The most common transformation for the ester group in this compound is hydrolysis. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester is hydrolyzed to a carboxylic acid (acetic acid) and an alcohol (1-chloro-3-hydroxy-2-propanone). The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a strong base, such as sodium hydroxide (B78521) (NaOH), the ester undergoes saponification. A hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt (sodium acetate) and an alcohol (1-chloro-3-hydroxy-2-propanone). This process is effectively irreversible due to the deprotonation of the resulting carboxylic acid.

Besides hydrolysis, the ester group could also undergo transesterification in the presence of an alcohol and a catalyst, where the acetoxy group is replaced by a different alkoxy group.

Rearrangement Reactions and Isomerization Pathways

As an α-halo ketone, this compound is susceptible to rearrangement reactions, most notably the Favorskii rearrangement. This reaction typically occurs in the presence of a base and converts α-halo ketones into carboxylic acid derivatives. wikipedia.orgalfa-chemistry.com The specific product depends on the base used; hydroxide ions yield carboxylic acids, alkoxides produce esters, and amines result in amides. mychemblog.com

The generally accepted mechanism for ketones with α-hydrogens, such as this compound, proceeds through a cyclopropanone (B1606653) intermediate. nrochemistry.com The process is initiated by the abstraction of a proton from the α-carbon that is not bonded to the halogen, leading to the formation of an enolate. wikipedia.orgmychemblog.com This enolate then undergoes an intramolecular nucleophilic attack on the carbon atom bearing the chlorine, displacing the chloride ion and forming a strained cyclopropanone ring. mychemblog.comnrochemistry.com The highly reactive cyclopropanone intermediate is then attacked by a nucleophile (such as a hydroxide or alkoxide ion). wikipedia.org The ring opens to form the most stable carbanion, which is subsequently protonated to yield the final rearranged product. wikipedia.orgmychemblog.com

For α-halo ketones that lack an enolizable hydrogen on the non-halogenated side, an alternative pathway known as the quasi-Favorskii (or semi-benzilic) rearrangement occurs. mychemblog.comnrochemistry.com This mechanism involves the direct nucleophilic addition of the base to the carbonyl carbon, followed by a concerted 1,2-migration of an alkyl group and the displacement of the halide. mychemblog.com

Isomerization of the acetone (B3395972) backbone itself can also be considered, with pathways leading to various enol and cyclic forms. For instance, studies on acetone have shown potential isomerization to products like methyl vinyl ether and propen-2-ol, often through intermediate structures like propylene (B89431) oxide. epa.gov While not a rearrangement in the classical sense, these pathways represent alternative structural forms accessible under certain conditions.

Applications of 1 Acetoxy 3 Chloroacetone in Advanced Organic Synthesis

Intermediate in Pharmaceutical Synthesis

The unique reactivity of 1-acetoxy-3-chloroacetone has been leveraged in the synthesis of various pharmaceutical agents and their core heterocyclic scaffolds. It provides a C3 synthon that can be readily incorporated into ring structures, with the acetoxy group offering a handle for further functionalization.

The synthesis of the thiazole (B1198619) ring is a critical step in the production of the H₂ receptor antagonist Nizatidine. While direct synthesis using this compound is not prominently documented, a closely related α-haloketone, 1,3-dichloropropanone, is commonly employed for this purpose. The established synthesis involves the reaction of dimethylaminothioacetamide with 1,3-dichloropropanone to form the key 4-(chloromethyl)thiazole intermediate. This reaction is a variant of the Hantzsch thiazole synthesis.

The structural similarity between this compound and 1,3-dichloropropanone suggests its potential as an alternative reactant. In such a hypothetical pathway, this compound would react with a thioamide, like dimethylaminothioacetamide, to yield a 4-(acetoxymethyl)thiazole derivative. Subsequent hydrolysis of the acetate (B1210297) ester would provide the required 4-(hydroxymethyl)thiazole moiety, a core component of Nizatidine.

Table 1: Comparison of Reactants in Hantzsch Thiazole Synthesis for Nizatidine Intermediates

| Reactant A | Reactant B | Resulting Thiazole Substituent at C4 | Relevance to Nizatidine |

|---|---|---|---|

| 1,3-Dichloropropanone | Dimethylaminothioacetamide | Chloromethyl (-CH₂Cl) | Established Intermediate |

This compound has been successfully utilized as a key reactant in the synthesis of the pharmaceutical agent Difamilast, a selective phosphodiesterase-4 (PDE4) inhibitor. The synthesis involves the construction of a substituted oxazole (B20620) ring, which forms the central scaffold of the drug.

In this synthetic route, a benzamide (B126) derivative is condensed with this compound to form the oxazole ring. This reaction, a type of Robinson-Gabriel synthesis, cyclizes the two components to yield an oxazole with an acetoxymethyl group at the 4-position. This intermediate is then saponified, converting the acetoxymethyl group to a hydroxymethyl group, which is further functionalized in subsequent steps to complete the synthesis of Difamilast.

Table 2: Key Reaction in Difamilast Intermediate Synthesis

| Reactant 1 | Reactant 2 | Key Reaction Type | Resulting Intermediate |

|---|

The dual reactivity of this compound makes it a valuable tool for constructing a variety of heterocyclic systems beyond those in specific drug syntheses. Its ability to react with different nucleophiles at its distinct electrophilic centers enables its use in multicomponent reactions and tandem cyclizations.

Indolizine (B1195054) scaffolds are present in numerous biologically active compounds. A primary method for their synthesis is the 1,3-dipolar cycloaddition reaction between a pyridinium (B92312) ylide and an electron-deficient alkene. Pyridinium ylides are typically generated in situ from the reaction of a pyridine (B92270) with an α-halocarbonyl compound.

This compound serves as a functionalized α-haloketone in this context. Reaction with a pyridine derivative forms a pyridinium salt, which upon treatment with a base, generates a pyridinium ylide. This ylide can then undergo cycloaddition, leading to the formation of an indolizine ring bearing an acetoxymethyl substituent. This substituent can be retained or modified in the final product, providing a point of molecular diversity.

1,3-Selenazoles are selenium-containing heterocyclic compounds that have garnered interest for their potential biological activities. The Hantzsch-type condensation is a common method for their synthesis, involving the reaction of an α-halogenocarbonyl compound with a selenium-containing nucleophile, such as a selenourea (B1239437) or selenoamide.

As a potent α-halogenocarbonyl electrophile, this compound is a suitable substrate for this reaction. Condensation with a selenoamide would proceed via initial Sₙ2 reaction at the chloromethyl carbon, followed by cyclization and dehydration to afford a 2,4-disubstituted 1,3-selenazole. The resulting product would feature an acetoxymethyl group at the 4-position of the selenazole ring, derived directly from the this compound starting material.

Table 3: Heterocyclic Synthesis Pathways using this compound

| Target Heterocycle | Key Reaction Type | Co-reactant(s) | Key Feature from this compound |

|---|---|---|---|

| Indolizine | 1,3-Dipolar Cycloaddition | Pyridine, Base | Acetoxymethyl-substituted ylide precursor |

Synthetic Utility in Heterocyclic Compound Formation

Applications in Agrochemical Synthesis

While specific, detailed examples are not extensively published, this compound is noted for its general application as an intermediate in the synthesis of agrochemicals. chemicalmanufacturers.in Its utility in this sector likely mirrors its role in pharmaceutical synthesis, where it acts as a building block for creating heterocyclic structures that are often the basis for active fungicidal, herbicidal, or insecticidal compounds.

Use in Specialty Chemical Production

As a functionalized α-haloketone, this compound is a valuable precursor in the synthesis of specialty chemicals, particularly in the pharmaceutical and fine chemical industries. The reactivity of α-haloketones is well-established for constructing a wide variety of nitrogen-, sulfur-, and oxygen-containing heterocycles, which are core structures in many pharmacologically active compounds. nih.govnih.gov Simpler related compounds, such as chloroacetone (B47974), are used as intermediates in the production of photographic dyes and pharmaceuticals. wikipedia.org

The presence of the acetoxy group in this compound, in addition to the α-chloro-ketone functionality, allows for the synthesis of more complex and highly functionalized molecules. This group can be carried through a synthetic sequence or can be hydrolyzed to a primary alcohol, offering a further point for chemical modification. This dual functionality makes it a superior building block for creating chiral epoxides, γ-diketones, and substituted imidazoles and pyrroles, which are key intermediates for various therapeutic agents. nih.govorganic-chemistry.org For instance, its reaction with phenoxides can produce functionalized phenoxyacetones, which are precursors to a wide range of pharmaceuticals. wikipedia.org

Development of Novel Organic Scaffolds

The unique chemical reactivity of this compound and related halogenated ketones facilitates the development of novel and complex organic scaffolds, including strained ring systems like cyclopropanes and precursors for macrocycles.

The synthesis of cyclopropane (B1198618) rings is a significant area of organic chemistry, as this structural motif is present in numerous natural products and bioactive molecules. acs.org α-Haloketones are classic precursors for the synthesis of cyclopropane derivatives, most notably through the Favorskii rearrangement. nih.gov In this reaction, treatment of an α-haloketone with a base generates a cyclopropanone (B1606653) intermediate, which is then opened by a nucleophile.

When applied to a substrate like this compound, a Favorskii-type reaction could be initiated by a base to form a highly reactive cyclopropanone. Subsequent reaction with a nucleophile (e.g., hydroxide (B78521) or alkoxide) would lead to the formation of a cyclopropanecarboxylic acid or ester derivative, which retains functionality from the original acetoxy group (or its hydrolyzed form). This provides a pathway to densely functionalized cyclopropanes that are valuable in medicinal chemistry. organic-chemistry.org

Other methods for cyclopropanation involve the reaction of α-haloketones with various nucleophiles or their conversion into precursors for metal-catalyzed reactions with alkenes. acs.orgorganic-chemistry.org The presence of the acetoxy group can influence the stereochemical outcome of these reactions, providing a handle for creating specific isomers of substituted cyclopropanes.

Ring-closing metathesis (RCM) is a powerful and widely used transformation for the synthesis of cyclic compounds, particularly macrocycles, from acyclic diene precursors. While there is no direct literature detailing the conversion of this compound into an RCM precursor, its structure provides a logical starting point for the synthesis of suitable dienes.

A plausible synthetic route could involve a two-stage functionalization:

First Alkene Installation: The ketone functionality can be converted into a terminal alkene through a standard olefination reaction, such as the Wittig reaction using methylenetriphenylphosphorane.

Second Alkene Installation: The chloro-substituent can be displaced by a nucleophile that contains the second alkene. For example, a reaction with a vinyl Grignard reagent or other organometallic vinyl species could introduce the second terminal double bond.

Alternatively, the chloride could be substituted by a functional group that is later converted into an alkene. This multi-step conversion of this compound into an acyclic diene would produce a substrate ready for cyclization via RCM. The resulting cyclic compound would contain the acetoxy group, providing further opportunities for functionalization. The synthesis of functionalized dienes is a critical step in building complex molecules, and versatile starting materials are highly sought after. nih.govunito.it

Isotopic Labeling and Enriched Compound Synthesis

Isotopic labeling is an indispensable tool for studying reaction mechanisms, tracking metabolic pathways, and aiding structure elucidation by techniques like NMR spectroscopy. The synthesis of isotopically enriched compounds often relies on incorporating labeled building blocks into a larger molecular framework.

This compound is a candidate for use in the synthesis of isotopically labeled molecules. A labeled version of the compound itself could be synthesized using commercially available labeled starting materials. For example:

¹³C-labeling: Using ¹³C-labeled acetone (B3395972) or a labeled chloroacetylating agent in its synthesis would allow for the specific placement of a ¹³C isotope at the carbonyl carbon, the α-carbon, or within the acetyl group.

Deuterium (B1214612) (²H)-labeling: Deuterated starting materials could be used to introduce deuterium atoms at specific non-exchangeable positions.

Once prepared, this isotopically labeled this compound can serve as a tracer in synthetic pathways. By incorporating it into the synthesis of a specialty chemical or a novel organic scaffold as described in the sections above, the isotopic label is carried into the final product. This allows researchers to follow the transformation of the fragment and study the structure and dynamics of the final molecule. Such strategies are crucial in fields like pharmaceutical development, where understanding a drug's mechanism of action is key. springernature.comnih.gov

Data Tables

Table 1: Potential Synthetic Transformations of this compound

| Reaction Class | Reagent(s) / Condition(s) | Resulting Structure / Scaffold |

| Heterocycle Formation | Amines, Thioamides, Hydrazines | Pyrroles, Imidazoles, Thiazoles, etc. |

| Favorskii Rearrangement | Base (e.g., NaOH, NaOR) | Functionalized Cyclopropanecarboxylic Acids/Esters |

| Olefination | Wittig Reagent (e.g., Ph₃P=CH₂) | Allylic Acetate with α-chloro substituent |

| Nucleophilic Substitution | Grignard Reagents, Organocuprates | Substituted Acetoxy Ketones |

| Diene Synthesis for RCM | 1. Olefination 2. Substitution with vinyl nucleophile | Acyclic Diene Precursor |

| Isotopic Labeling | Synthesis from labeled precursors (e.g., [2-¹³C]acetone) | Isotopically Enriched this compound |

Toxicological Mechanisms and Biological Interactions of 1 Acetoxy 3 Chloroacetone

Mechanistic Toxicology Studies

Cellular and Molecular Mechanisms of Toxicity

There are no specific studies available that detail the cellular and molecular mechanisms of toxicity for 1-Acetoxy-3-chloroacetone. Research into how this compound interacts with cellular structures, pathways, and macromolecules has not been published.

Enzyme Leakage and Glutathione Depletion

Specific data on the effects of this compound on enzyme leakage or glutathione (GSH) depletion are not available in the public domain.

Acute Toxicity Studies

Systemic Effects and Target Organs

Detailed in vivo studies identifying the systemic effects and specific target organs of acute exposure to this compound have not been published. While safety data sheets classify it under "Acute Toxicity - Oral [Category 4]," the underlying experimental data and target organ pathology are not described.

Dose-Response Relationship Analysis

A formal dose-response relationship analysis for this compound, outlining the quantitative relationship between exposure levels and the incidence or severity of toxic effects, is not available in scientific literature.

Genotoxicity and Mutagenicity Assessments

While some chemical suppliers suggest that this compound is "suspected of causing genetic defects," peer-reviewed studies detailing its genotoxic and mutagenic potential are not publicly accessible. The specific assays conducted to arrive at this classification, such as Ames tests, chromosomal aberration assays, or in vivo micronucleus tests, and their results have not been published.

Structure-Activity Relationship (SAR) Studies in Biological Systems

A critical component of modern toxicology, Structure-Activity Relationship (SAR) studies help in understanding how a chemical's structure influences its biological activity. For this compound, specific SAR studies are not found in the reviewed literature.

Predictive Modeling for Toxicological Endpoints

Predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) models, is a computational approach to estimate the toxicological properties of chemicals. While general QSAR models exist for classes of compounds like halogenated ketones, no specific models developed or validated for this compound have been identified. Application of general models to this specific compound without experimental validation would not provide the scientifically rigorous data required for a detailed toxicological assessment.

In Vitro and In Vivo Toxicological Models

Detailed reports on the use of specific in vitro (cell-based) or in vivo (animal) models to assess the toxicology of this compound are absent from the scientific literature. While safety data sheets indicate potential hazards, the underlying experimental data from specific toxicological assays are not publicly detailed.

Table of Research Data Availability for this compound

| Research Area | Availability of Specific Data |

| 5.4. Structure-Activity Relationship (SAR) Studies | |

| 5.4.1. Impact of Structural Modifications | Not Available |

| 5.4.2. Predictive Toxicological Modeling | Not Available |

| 5.5. In Vitro and In Vivo Toxicological Models | Not Available |

Environmental Fate and Degradation Pathways of 1 Acetoxy 3 Chloroacetone

Photolytic Degradation Processes

Direct photolysis of 1-acetoxy-3-chloroacetone in the environment is anticipated, given its structural similarity to chloroacetone (B47974), which is known to undergo photodissociation. uchicago.eduacs.org Studies on chloroacetone at various wavelengths have shown that the primary photofission events involve the cleavage of the carbon-chlorine (C-Cl) and carbon-carbon (C-C) bonds. uchicago.edu

Upon absorption of ultraviolet radiation, particularly in the atmospherically relevant UVA and UVB ranges, this compound is expected to undergo similar bond cleavages. The primary photolytic pathways are predicted to be:

C-Cl Bond Fission: This would result in the formation of a chlorine radical (Cl•) and an acetoxy-acetonyl radical (CH₃C(O)OCH₂C(O)CH₂•).

C-C Bond Fission: Cleavage of the carbon-carbon bond adjacent to the carbonyl group could also occur, leading to the formation of an acetoxymethyl radical (CH₃C(O)OCH₂•) and a chloroacetyl radical (•C(O)CH₂Cl).

The subsequent reactions of these radical species will contribute to a cascade of secondary degradation products. The rate and significance of photolytic degradation will depend on factors such as the intensity of solar radiation, the presence of photosensitizers in the environmental matrix (e.g., water, soil), and the specific absorption spectrum of this compound. While specific quantum yields for this compound are not available, the known photochemistry of chloroacetone suggests that photolysis is a potentially significant environmental degradation pathway. uchicago.eduacs.org

Hydrolytic Stability and Transformation

The presence of an ester linkage in this compound makes it susceptible to hydrolysis, which is a primary transformation pathway for esters in aquatic environments. viu.ca The hydrolysis of an ester can be catalyzed by both acids and bases. chemguide.co.uk Under typical environmental pH conditions (ranging from acidic to alkaline), the ester group of this compound is expected to hydrolyze to yield acetic acid and 3-chloro-1-hydroxyacetone.

The general reaction for the hydrolysis of the ester is as follows: CH₃C(O)OCH₂C(O)CH₂Cl + H₂O → CH₃COOH + HOCH₂C(O)CH₂Cl

The rate of this reaction is highly dependent on pH and temperature. viu.caactachemscand.org

Acid-Catalyzed Hydrolysis: At low pH, the reaction is catalyzed by H⁺ ions.

Base-Catalyzed Hydrolysis (Saponification): Under alkaline conditions, hydrolysis is significantly accelerated and involves the attack of hydroxide (B78521) ions (OH⁻), leading to the formation of an acetate (B1210297) salt and 3-chloro-1-hydroxyacetone. This process is generally irreversible. chemguide.co.uk

Neutral Hydrolysis: At neutral pH, the reaction with water is much slower compared to acid or base-catalyzed hydrolysis. chemguide.co.uk

Given that many natural waters are slightly alkaline, base-catalyzed hydrolysis could be a significant fate process for this compound in aquatic systems. The resulting products, acetic acid and 3-chloro-1-hydroxyacetone, would then undergo further degradation.

Biodegradation Pathways in Environmental Compartments

The biodegradation of this compound would likely proceed through several steps:

Initial Hydrolysis: The ester linkage is likely to be the most susceptible point for initial microbial attack, with esterase enzymes cleaving the molecule into acetic acid and 3-chloro-1-hydroxyacetone. Acetic acid is readily biodegradable.

Dehalogenation: The resulting 3-chloro-1-hydroxyacetone is a chlorinated ketone. Microbial degradation of such compounds often involves a dehalogenation step, where the chlorine atom is removed. This can occur under both aerobic and anaerobic conditions through different enzymatic mechanisms. nih.gov

Metabolism of the Carbon Skeleton: Following dehalogenation, the remaining organic molecule would likely be a simple ketone or alcohol, which can be more readily metabolized by a wider range of microorganisms and enter central metabolic pathways.

Atmospheric Chemistry and Reactivity with Environmental Radicals

Once volatilized into the atmosphere, this compound is expected to be degraded primarily through reactions with photochemically generated radicals. researchgate.net The most important of these in the troposphere is the hydroxyl radical (•OH). Reactions with other radicals, such as the nitrate (B79036) radical (NO₃•) during nighttime and chlorine atoms (Cl•) in marine or polluted environments, may also contribute to its degradation. dcu.ie

The reaction with •OH radicals is likely to proceed via hydrogen abstraction from the C-H bonds within the molecule. The presence of the carbonyl and ester groups will influence the reactivity of the different C-H bonds. The estimated atmospheric lifetime of this compound will be determined by the rate constant for its reaction with •OH and the average atmospheric concentration of •OH radicals.

In coastal or industrial areas with significant sources of chlorine atoms, the reaction of this compound with Cl• may be a notable degradation pathway. dcu.ie Chlorine atoms are highly reactive and can abstract hydrogen atoms or add to double bonds. For a saturated compound like this compound, hydrogen abstraction would be the primary reaction mechanism.

The reaction products would be hydrochloric acid (HCl) and an organic radical, which would then react further in the atmosphere, likely with molecular oxygen, to form peroxy radicals. These peroxy radicals play a central role in the formation of photochemical smog and secondary organic aerosols. researchgate.net

The degradation pathways of the organic radicals formed from the initial reaction with •OH or Cl• are significantly influenced by the concentration of nitrogen oxides (NOx = NO + NO₂). copernicus.org

High-NOx Conditions: In polluted environments with high concentrations of NOx, the peroxy radicals (RO₂•) formed from this compound will primarily react with nitric oxide (NO). This reaction typically regenerates •OH radicals and forms alkoxy radicals (RO•), which can then undergo further decomposition or isomerization. These reactions contribute to the formation of ozone and other components of photochemical smog. mdpi.comfrontiersin.org

Low-NOx Conditions: In pristine or remote environments with low NOx levels, the peroxy radicals will have a longer lifetime and are more likely to undergo self-reaction or reaction with other peroxy radicals (HO₂•). These pathways can lead to the formation of organic hydroperoxides and other oxygenated products, which are generally less volatile and may contribute to the formation of secondary organic aerosols.

The specific degradation products of this compound under different NOx conditions have not been experimentally determined, but the general principles of atmospheric chemistry suggest a complex mixture of smaller, oxygenated, and potentially nitrated organic compounds.

Environmental Transport and Distribution Modeling

Specific environmental transport and distribution models for this compound are not available. However, its potential for environmental mobility can be estimated based on its physicochemical properties. Key parameters that would be used in such models include:

| Property | Predicted Influence on Transport and Distribution |

| Vapor Pressure | A significant vapor pressure would indicate a tendency to volatilize from soil and water surfaces into the atmosphere, facilitating long-range atmospheric transport. |

| Water Solubility | Moderate to high water solubility would allow for transport in aquatic systems and potential leaching through the soil column into groundwater. |

| Octanol-Water Partition Coefficient (Kow) | This parameter indicates the tendency of a chemical to partition into organic matter. A low Kow would suggest limited adsorption to soil and sediment, leading to higher mobility in water. Conversely, a high Kow would indicate a tendency to bioaccumulate and adsorb to organic matter. |

| Henry's Law Constant | This value relates the concentration of the compound in the air to its concentration in water and is crucial for modeling air-water exchange. A higher value suggests a greater tendency to partition into the atmosphere from water bodies. |

Without experimental data for these properties, it is difficult to accurately model the environmental transport of this compound. However, as a relatively small, functionalized organic molecule, it is expected to exhibit some degree of mobility in both aquatic and atmospheric systems. Its persistence and transport will be ultimately governed by the rates of the degradation processes outlined above.

Multimedia Fate Modeling

Multimedia fate models are computational tools used to predict the environmental distribution of a chemical. eolss.net These models consider the properties of the chemical and the characteristics of a model environment (composed of compartments such as air, water, soil, and sediment) to estimate where a chemical is likely to partition and accumulate. eolss.netacs.org The distribution is influenced by processes like advection, intermedia transport (e.g., volatilization, deposition), and degradation. eolss.net

Based on its structure, which includes a polar ester group and a halogen, this compound is expected to have moderate water solubility. The presence of the chloro- and acetoxy- functional groups would also influence its volatility. The partitioning behavior of this compound in a generic multimedia model can be qualitatively assessed:

Air: Due to the presence of a ketone and an ester functional group, the compound is expected to have a moderate vapor pressure, suggesting some potential for volatilization from water and moist soil surfaces. In the atmosphere, it would be subject to degradation by photochemically produced hydroxyl radicals.

Water: Given its expected water solubility, the aquatic environment is a significant potential reservoir for this compound. In water, hydrolysis and biodegradation are expected to be important degradation pathways. oup.com

Soil and Sediment: The compound's mobility in soil will be governed by its adsorption to soil organic matter. nih.gov Chemicals with low to moderate Kow values tend to be more mobile in soil. nih.gov In both soil and sediment, biodegradation could be a significant removal process, depending on the microbial populations present. eurochlor.org

The following table summarizes the expected qualitative distribution and dominant processes for this compound in various environmental compartments based on general principles of multimedia fate modeling.

| Environmental Compartment | Expected Partitioning Behavior | Dominant Transport and Degradation Processes |

| Air | Moderate potential for partitioning to the atmosphere via volatilization. | - Transport via wind currents.- Degradation by hydroxyl radicals. |

| Water | Significant partitioning to the water compartment is likely due to its expected solubility. | - Transport via water currents.- Degradation via hydrolysis and biodegradation. |

| Soil | Moderate to high mobility in soil is expected, with some adsorption to organic matter. | - Leaching to groundwater.- Degradation via biodegradation and hydrolysis in pore water. |

| Sediment | Potential for partitioning to sediment from the water column. | - Resuspension and burial.- Anaerobic biodegradation. |

Assessment of Environmental Persistence

The environmental persistence of a chemical refers to the length of time it remains in the environment before being broken down by chemical or biological processes. researchgate.netnih.gov The primary degradation pathways for organic compounds in the environment are biodegradation, hydrolysis, and photolysis. oup.com

Hydrolysis: this compound contains an ester linkage, which is susceptible to hydrolysis. viu.ca The rate of hydrolysis is dependent on pH and temperature. nih.gov Ester hydrolysis can be catalyzed by both acids and bases. fachoekotoxikologie.de In a neutral environmental pH, the ester group of this compound would likely hydrolyze to form acetic acid and 1-hydroxy-3-chloroacetone. The presence of the electron-withdrawing chloro- and keto- groups may influence the rate of this reaction.

Biodegradation: The biodegradability of this compound has not been extensively studied. However, the presence of a chlorine substituent can affect the rate of microbial degradation. eurochlor.org While some chlorinated aliphatic compounds are readily biodegradable, others can be recalcitrant. eurochlor.org Microorganisms are known to metabolize a wide range of chlorinated compounds under both aerobic and anaerobic conditions. eurochlor.orgnih.gov The acetone (B3395972) and acetate moieties of the molecule are generally readily biodegradable. The chloro- group may be removed through enzymatic dehalogenation. eurochlor.org

Photolysis: Direct photolysis in water is not expected to be a significant degradation pathway unless the molecule absorbs light at wavelengths present in sunlight. In the atmosphere, indirect photolysis through reaction with hydroxyl radicals is likely to be a more important degradation process.

The persistence of a chemical is often expressed in terms of its half-life (the time it takes for 50% of the initial amount to degrade) in different environmental media. While specific half-life data for this compound are not available, the table below provides a qualitative assessment of its likely persistence.

| Degradation Pathway | Environmental Compartment | Expected Rate of Degradation | Potential Degradation Products |

| Hydrolysis | Water, Soil, Sediment | Moderate to Fast, pH-dependent | Acetic acid, 1-Hydroxy-3-chloroacetone |

| Aerobic Biodegradation | Water, Soil | Slow to Moderate | Carbon dioxide, water, chloride ions |

| Anaerobic Biodegradation | Sediment, anoxic zones in soil | Slow | Methane, carbon dioxide, chloride ions |

| Atmospheric Photolysis | Air | Fast | Smaller organic molecules, CO2, HCl |

It is important to note that the actual environmental persistence of this compound will depend on a variety of site-specific factors, including temperature, pH, microbial population density and diversity, and the presence of other chemicals. researchgate.net

Advanced Analytical Methodologies for 1 Acetoxy 3 Chloroacetone

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 1-Acetoxy-3-chloroacetone. These techniques provide detailed information about the compound's atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR spectroscopy provide valuable insights into its molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit three distinct signals corresponding to the three different types of protons in the molecule. The chemical shifts of these protons are influenced by their local electronic environment.

A singlet corresponding to the three protons of the acetyl group (CH₃) is anticipated in the upfield region, typically around δ 2.1-2.3 ppm.

A singlet for the two protons of the chloromethyl group (CH₂Cl) would appear further downfield, estimated to be in the range of δ 4.1-4.3 ppm, due to the deshielding effect of the adjacent chlorine atom and carbonyl group.

A singlet for the two protons of the methylene (B1212753) group adjacent to the ester oxygen and the ketone (OCOCH₂) is expected to be observed around δ 4.6-4.8 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, five distinct signals are predicted.

The methyl carbon of the acetyl group is expected to resonate at approximately δ 20-22 ppm.

The chloromethyl carbon is anticipated to appear around δ 45-48 ppm.

The methylene carbon of the acetoxy group should be found in the range of δ 65-68 ppm.

The carbonyl carbon of the ester is predicted to have a chemical shift in the region of δ 169-171 ppm.

The ketone carbonyl carbon is expected to be the most downfield signal, appearing around δ 198-202 ppm.

Table 1: Predicted NMR Chemical Shifts (δ, ppm) for this compound

| Group | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| Acetyl CH₃ | 2.1 - 2.3 | 20 - 22 |

| Chloromethyl CH₂Cl | 4.1 - 4.3 | 45 - 48 |

| Methylene OCOCH₂ | 4.6 - 4.8 | 65 - 68 |

| Ester C=O | - | 169 - 171 |

| Ketone C=O | - | 198 - 202 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by the presence of strong absorption bands corresponding to its ketone and ester functionalities.

C=O Stretching (Ketone): A strong and sharp absorption band is expected in the region of 1740-1760 cm⁻¹. The presence of the adjacent electronegative chlorine atom can shift this band to a higher wavenumber compared to a simple aliphatic ketone.

C=O Stretching (Ester): Another strong absorption band, corresponding to the carbonyl group of the ester, is anticipated around 1735-1750 cm⁻¹.

C-O Stretching (Ester): Two distinct stretching vibrations for the C-O bonds of the ester group are expected in the region of 1200-1300 cm⁻¹ (asymmetric stretch) and 1000-1100 cm⁻¹ (symmetric stretch).

C-Cl Stretching: A stretching vibration for the carbon-chlorine bond is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Ketone | C=O Stretch | 1740 - 1760 |

| Ester | C=O Stretch | 1735 - 1750 |

| Ester | C-O Stretch | 1200 - 1300 and 1000 - 1100 |

| Alkyl Halide | C-Cl Stretch | 600 - 800 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound. The molecular weight of this compound is 150.56 g/mol .

The mass spectrum would show a molecular ion peak ([M]⁺) at m/z 150 and, due to the presence of chlorine, an isotope peak ([M+2]⁺) at m/z 152 with an intensity of approximately one-third of the molecular ion peak.

Common fragmentation pathways for this compound would likely involve:

Alpha-cleavage: Cleavage of the bonds adjacent to the ketone carbonyl group, leading to the formation of acylium ions.

Loss of the acetoxy group: Fragmentation resulting in the loss of the CH₃COO• radical (59 u) to give a peak at m/z 91.

Loss of the chloromethyl group: Cleavage of the C-C bond between the carbonyl and the chloromethyl group, resulting in the loss of the •CH₂Cl radical (49 u) to yield a prominent acylium ion at m/z 101.

McLafferty rearrangement: This is less likely as it requires a gamma-hydrogen, which is not present in the most stable conformations.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Possible Origin |

|---|---|---|

| 150/152 | [C₅H₇ClO₃]⁺ | Molecular Ion |

| 101 | [C₄H₅O₃]⁺ | Loss of •CH₂Cl |

| 91/93 | [C₃H₄ClO]⁺ | Loss of CH₃COO• |

| 43 | [C₂H₃O]⁺ | Acetyl cation |

Chromatographic Separation and Quantification

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from complex mixtures.

Gas Chromatography (GC)

Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. While specific experimental conditions are not widely published, a general approach can be outlined. A non-polar or mid-polar capillary column, such as one with a phenyl polysiloxane-based stationary phase, would likely provide good separation.

A typical GC analysis would involve:

Injector: A split/splitless injector operated at a temperature high enough to ensure rapid volatilization without thermal decomposition, for instance, 250 °C.

Column: A capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) with a stationary phase like 5% phenyl polysiloxane.

Oven Temperature Program: A temperature gradient would be employed, for example, starting at 50 °C, holding for 2 minutes, then ramping up to 250 °C at a rate of 10 °C/min.

Detector: A Flame Ionization Detector (FID) would provide good sensitivity for this organic compound. For enhanced selectivity and structural confirmation, a Mass Spectrometer (GC-MS) could be used as the detector.

The purity of commercially available this compound is often stated to be determined by GC, indicating the viability of this technique. tcichemicals.comtcichemicals.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of a wide range of compounds. For the analysis of ketones like this compound, reversed-phase HPLC is a common approach.

A potential HPLC method could involve:

Column: A C18 stationary phase is a standard choice for reversed-phase chromatography.

Mobile Phase: A gradient elution using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely be effective. The gradient could start with a higher proportion of water and gradually increase the organic solvent content.

Detector: A UV detector set at a wavelength where the carbonyl group absorbs, typically in the range of 200-220 nm, would be suitable for detection.

For the analysis of ketones in various matrices, derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) is often employed to enhance detection by shifting the absorption maximum to a longer, less interference-prone wavelength. However, direct analysis of this compound by HPLC with UV detection is also feasible.

Chemoinformatic and Database Analysis

Chemoinformatic analysis of this compound involves leveraging computational tools and chemical databases to understand its structural characteristics, properties, and potential applications. This data-driven approach is fundamental in modern chemical research, providing a framework for predicting reactivity, exploring synthetic pathways, and identifying potential biological interactions.

Utilization of Chemical Databases for Structural Information

Chemical databases are essential digital repositories that provide comprehensive and verified information about chemical compounds. For this compound, these databases offer a wealth of structural and physicochemical data, crucial for both laboratory work and theoretical studies. Publicly accessible databases such as PubChem and ChemSpider, as well as commercial supplier catalogs like those from Tokyo Chemical Industry (TCI), provide standardized data points that uniquely identify the compound and describe its chemical nature. prepchem.comgoogle.comcymitquimica.com

Key structural identifiers and properties are systematically cataloged, ensuring that researchers worldwide can reference the same compound without ambiguity. This information includes its molecular formula, various chemical names and synonyms, and line-notation formats like SMILES and InChI, which are machine-readable and used in computational chemistry.

Below are tables summarizing the core structural and identification data for this compound, compiled from various chemical databases.

Table 1: Compound Identification for this compound

| Identifier Type | Data |

|---|---|

| CAS Number | 40235-68-5 |

| Molecular Formula | C₅H₇ClO₃ |

| Molecular Weight | 150.56 g/mol scbt.com |

| IUPAC Name | (3-chloro-2-oxopropyl) acetate (B1210297) google.com |

Table 2: Structural Representation of this compound

| Representation | Identifier |

|---|---|

| SMILES | CC(=O)OCC(=O)CCl google.com |

| InChI | InChI=1S/C5H7ClO3/c1-4(7)9-3-5(8)2-6/h2-3H2,1H3 google.com |

Data Mining for Synthetic and Biological Activities

Data mining of scientific literature and chemical patents is a powerful technique to uncover information regarding the synthesis and potential biological relevance of a compound. For this compound, this approach reveals its primary role as a synthetic intermediate or building block rather than an end-product with direct, extensively studied biological functions. cymitquimica.com

Synthetic Activities:

Analysis of chemical synthesis literature and patents shows that this compound is a useful precursor in organic synthesis. One documented method for its preparation involves the oxidation of 1-acetoxy-3-chloro-2-propanol with Jones reagent in an acetone (B3395972) solution. prepchem.com This reaction yields 1-acetoxy-3-chloro-2-propanone, highlighting a specific pathway for its formation in a laboratory setting. prepchem.com

Furthermore, a patent describes a process for preparing a related compound, 1-acetoxy-3-chloro-pentan-4-one, from α-chloro-α-aceto-γ-butyrolactone. The patent emphasizes the importance of such intermediates in the synthesis of Vitamin B1, indicating the utility of compounds with the acetoxy-chloro-ketone structural motif in complex molecule synthesis. While not a direct synthesis of this compound, it underscores its role as a valuable chemical building block.

Biological Activities:

Direct research into the specific biological or pharmacological activities of this compound is not extensively documented in the surveyed scientific literature. Its classification in chemical catalogs is typically as a "building block" for use in organic synthesis, particularly for creating more complex carbonyl compounds and esters. cymitquimica.comtcichemicals.com

While related structures, such as various β-lactams (azetidinones), are known to possess significant antibacterial activity, there is a lack of specific studies attributing such properties directly to this compound. mdpi.com The primary value of the compound, as revealed through data mining, lies in its potential to be used in the synthesis of new molecules that may, in turn, be investigated for biological activity.

Future Research Directions and Emerging Applications

Novel Synthetic Routes and Catalytic Systems

The development of innovative and efficient synthetic pathways to 1-Acetoxy-3-chloroacetone is a key area of ongoing research. Traditional methods, while effective, often involve stoichiometric reagents and harsh reaction conditions. Current efforts are geared towards the exploration of catalytic systems that offer higher yields, greater selectivity, and improved sustainability.

One promising approach involves the direct, catalyzed acetoxylation and chlorination of acetone (B3395972) derivatives. Research is also being directed towards enzymatic and biocatalytic methods. The use of enzymes, such as lipases for acetylation and halohydrin dehalogenases, could offer highly selective and environmentally benign routes to chiral derivatives of this compound, which are of significant interest in pharmaceutical synthesis. researchgate.netwikipedia.orgwhiterose.ac.ukwiley-vch.deresearchgate.netresearchgate.net

A documented synthesis route involves the oxidation of 1-acetoxy-3-chloro-2-propanol using Jones reagent (a solution of chromic anhydride (B1165640) in sulfuric acid) in acetone. This method yields 1-acetoxy-3-chloro-2-propanone, with a reported yield of 60.0%. prepchem.com Another patented process describes the preparation of a similar compound, 1-acetoxy-3-chloropentan-4-one, by reacting α-chloro-α-aceto-γ-butyrolactone with an acetylating agent in an aqueous hydrochloric acid medium. youtube.comgoogle.com

Future research will likely focus on the development of continuous flow processes for the synthesis of this compound, which can offer enhanced safety, scalability, and process control.

Advanced Applications in Medicinal Chemistry and Drug Discovery

Alpha-haloketones, the chemical class to which this compound belongs, are recognized as important building blocks in the synthesis of a wide array of pharmaceutical compounds. wikipedia.orgwikipedia.org Their bifunctional nature, possessing both an electrophilic carbonyl carbon and a carbon susceptible to nucleophilic attack, makes them highly versatile intermediates.

While specific applications of this compound in advanced drug discovery are not yet extensively documented in publicly available literature, its precursor, chloroacetone (B47974), is known to be used in the synthesis of various pharmaceuticals. wikipedia.org It is anticipated that this compound will serve as a key intermediate in the synthesis of novel heterocyclic compounds with potential therapeutic activities. Its structure is amenable to a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures.

Future research in this area will likely involve the use of this compound in combinatorial chemistry and high-throughput screening campaigns to identify new lead compounds for various disease targets. Its potential as a precursor to enzyme inhibitors, receptor modulators, and other biologically active molecules warrants further investigation.

Green Chemistry Principles in this compound Chemistry

The application of green chemistry principles to the synthesis and use of this compound is crucial for minimizing its environmental impact. Key metrics for evaluating the "greenness" of a chemical process include atom economy, E-factor (Environmental Factor), and Process Mass Intensity (PMI). whiterose.ac.ukwiley-vch.denih.govmdpi.comresearchgate.net

Future research will focus on developing synthetic routes that maximize atom economy by designing reactions where the majority of the atoms from the reactants are incorporated into the final product. The use of catalytic methods, as mentioned earlier, is a primary strategy for achieving this goal.

Minimizing waste is another core principle of green chemistry. This can be addressed by using renewable feedstocks, safer solvents, and reducing the number of synthetic steps. Research into solvent-free reaction conditions or the use of greener solvents like water or supercritical fluids for the synthesis of this compound is a promising avenue.

Deeper Understanding of Environmental Impact and Remediation

The environmental fate and potential toxicity of this compound are areas that require thorough investigation. As a chlorinated organic compound, there are concerns about its persistence, bioaccumulation, and potential to form harmful disinfection byproducts. wikipedia.orgnih.govnih.goveurochlor.orgepa.govresearchgate.netmdpi.com

Future research should focus on detailed studies of its biodegradation pathways under various environmental conditions. researchgate.netwikipedia.org Understanding the microorganisms and enzymatic systems capable of degrading this compound is essential for developing effective bioremediation strategies. The acetate (B1210297) portion of the molecule is readily biodegradable; however, the chlorinated ketone moiety is of greater concern. santos.com

In the event of environmental contamination, various remediation technologies could be applicable. For contaminated soil and groundwater, in-situ chemical oxidation (ISCO) using strong oxidants, or in-situ chemical reduction (ISCR) could be effective. researchgate.netevonik.com Bioremediation, which utilizes microorganisms to break down contaminants, offers a more sustainable approach. youtube.comfao.org Research into the efficacy of these techniques specifically for this compound is needed.

Integration with Computational and Data Science Methodologies

Computational and data science methodologies are becoming indispensable tools in modern chemical research. For this compound, these approaches can be applied to accelerate research and development in several key areas.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity and toxicity of this compound and its derivatives. mdpi.comresearchgate.net This can help in prioritizing compounds for synthesis and testing in drug discovery programs and in assessing potential environmental risks.

Computational modeling can be used to design and optimize synthetic routes. By simulating reaction mechanisms and predicting reaction outcomes, researchers can identify the most promising catalytic systems and reaction conditions before extensive experimental work is undertaken. This can lead to the faster development of more efficient and sustainable synthetic processes.

Furthermore, data science approaches, including machine learning and artificial intelligence, can be used to analyze large datasets from high-throughput screening experiments, helping to identify novel applications for this compound in various fields. The use of predictive analytics in toxicology is a rapidly growing field that can provide valuable insights into the potential hazards of chemicals with limited experimental data. nih.gov

Q & A

Q. What are the standard synthetic routes for 1-Acetoxy-3-chloroacetone, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves acetylation of 3-chloroacetone using acetic anhydride or acetyl chloride under controlled conditions. Catalysts like sulfuric acid or pyridine may enhance reaction efficiency. For example, acetylation at 0–5°C in anhydrous dichloromethane minimizes side reactions (e.g., hydrolysis). Yield optimization requires monitoring reaction time (typically 4–6 hours) and stoichiometric ratios (1:1.2 for 3-chloroacetone:acetic anhydride) .

- Table 1: Representative Reaction Conditions

| Solvent | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|